molecular formula C18H24N2O2 B5140604 5,8-Dimethoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline

5,8-Dimethoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline

Cat. No.: B5140604
M. Wt: 300.4 g/mol
InChI Key: YAGMKDLVNFKIBB-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline is a complex organic compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy-substituted anilines with aldehydes, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-donating groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of partially or fully reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5,8-Dimethoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties, including its potential use in treating infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dimethoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline
  • Quinolinyl-pyrazoles
  • Fluorinated quinolines

Uniqueness

5,8-Dimethoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5,8-dimethoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-12-6-5-9-20(11-12)16-10-13(2)17-14(21-3)7-8-15(22-4)18(17)19-16/h7-8,10,12H,5-6,9,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGMKDLVNFKIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC(=C3C(=C2)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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